molecular formula C9H9N3O2 B6256686 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1469153-22-7

3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B6256686
CAS RN: 1469153-22-7
M. Wt: 191.2
InChI Key:
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Description

“3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a derivative of imidazopyridine, an important fused bicyclic 5,6 heterocycle . This compound has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of antituberculosis agents .


Synthesis Analysis

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing these strategies .


Molecular Structure Analysis

The molecular structure of “3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is characterized by a fused bicyclic 5,6 heterocycle . The structure–activity relationship of this class of compounds has been studied extensively, particularly in the context of their development as antituberculosis agents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid” include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions are employed to create a library of 3-amino-imidazo[1,2-a]-pyridines .

Mechanism of Action

While the specific mechanism of action of “3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid” is not mentioned in the retrieved papers, it is known that 3-amino-imidazo[1,2-a]-pyridines act as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development .

Future Directions

The future directions for the research and development of “3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid” and its analogues could involve further exploration of their potential as antituberculosis agents . Additionally, the development of new synthesis strategies and the study of their structure–activity relationships could also be areas of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves the reaction of 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with ammonia in the presence of a reducing agent.", "Starting Materials": [ "2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid", "Ammonia", "Reducing agent" ], "Reaction": [ "Dissolve 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid in a suitable solvent.", "Add ammonia to the solution and stir at room temperature for several hours.", "Add a reducing agent to the reaction mixture and heat under reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with water and dry to obtain 3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid." ] }

CAS RN

1469153-22-7

Product Name

3-amino-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Molecular Formula

C9H9N3O2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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